Diethyl 3-aminopentanedioate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO4 . It’s commonly used in chemical synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis process being conducted. The outcomes obtained would also vary based on the specific synthesis process.
N,N-diethyl-3-toluamide (DEET): is a commonly used insect repellent . Diethyl 3-aminopentanedioate could potentially be involved in the degradation process of DEET. Various methods have been used to degrade DEET, such as UV based, ozonation, photocatalytic degradation, and biodegradation (based on the metabolic activity of fungi and bacteria) . The outcomes of these degradation processes would be the reduction of DEET in the environment .
Diethyl 3-aminopentanedioate can be used in the synthesis of labeled derivatives . This process involves sequential coupling and deprotection steps . The specific methods of application or experimental procedures would depend on the particular synthesis process being conducted. The outcomes obtained would also vary based on the specific synthesis process.
Diethyl 3-aminopentanedioate is an organic compound characterized by its unique structure, which includes two ethyl ester groups and an amino group attached to a five-carbon dicarboxylic acid backbone. Its molecular formula is with a molecular weight of approximately 189.22 g/mol. The compound is typically used in various synthetic applications due to its reactive functional groups, making it a valuable intermediate in organic chemistry.
These reactions make it a versatile building block in the synthesis of more complex organic molecules.
Diethyl 3-aminopentanedioate can be synthesized through several methods:
Diethyl 3-aminopentanedioate has several applications in organic synthesis, including:
Diethyl 3-aminopentanedioate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl Malonate | Lacks amino group; primarily used for ester synthesis. | |
Dimethyl 3-aminopentanedioate | Similar structure but with methyl groups instead of ethyl. | |
Diethyl Azodicarboxylate | Contains azo group; used as a reagent in organic synthesis. |
Diethyl 3-aminopentanedioate is unique due to its combination of both ester and amino functionalities, which allows it to participate in diverse